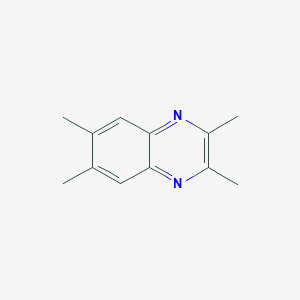

2,3,6,7-Tetramethylquinoxaline

Description

Properties

IUPAC Name |

2,3,6,7-tetramethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHHHYZFDDQAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290025 | |

| Record name | 2,3,6,7-Tetramethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6957-19-3 | |

| Record name | 6957-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,6,7-Tetramethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-Tetramethylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,3,6,7-Tetramethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,6,7-tetramethylquinoxaline. It includes a detailed summary of its structural and spectroscopic data, a thorough experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known characteristics of the broader quinoxaline class of compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, a derivative of quinoxaline, is a heterocyclic organic compound with the chemical formula C₁₂H₁₄N₂.[1] Its structure consists of a pyrazine ring fused to a benzene ring, with four methyl group substituents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6957-19-3 | [1] |

| Molecular Formula | C₁₂H₁₄N₂ | [1] |

| Molecular Weight | 186.26 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in vegetable oils, propylene glycol, and DMSO. Soluble in ethanol. | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (C5-H, C8-H) | ~7.5 - 8.0 | Singlet | - |

| Methyl-H (C2-CH₃, C3-CH₃) | ~2.5 - 2.8 | Singlet | - |

| Methyl-H (C6-CH₃, C7-CH₃) | ~2.4 - 2.6 | Singlet | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are dependent on their hybridization and the nature of the attached atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=N (C2, C3) | ~150 - 155 |

| Aromatic C-H (C5, C8) | ~125 - 130 |

| Aromatic C-CH₃ (C6, C7) | ~135 - 140 |

| Aromatic C (C4a, C8a) | ~138 - 142 |

| Methyl C (C2-CH₃, C3-CH₃) | ~20 - 25 |

| Methyl C (C6-CH₃, C7-CH₃) | ~18 - 22 |

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 186 | [M]⁺ |

| 171 | [M - CH₃]⁺ |

| 156 | [M - 2CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For this compound, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).

Reaction:

Synthesis of this compound.

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine

-

Diacetyl (2,3-butanedione)

-

Ethanol or acetic acid (solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[5]

-

Add diacetyl (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]

-

Stir the reaction mixture at room temperature or gently heat under reflux for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by melting point determination.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8]

Potential as Anticancer Agents

Many quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms of action often involve the inhibition of protein kinases and the induction of apoptosis.[9]

General anticancer mechanism of quinoxalines.

Potential as Antimicrobial Agents

Quinoxaline derivatives have also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][10][11] The exact mechanism of action can vary depending on the specific derivative and the microbial target.

Experimental Protocol for Antimicrobial Activity Screening (Disc Diffusion Method): [10]

-

Prepare agar plates inoculated with the target bacterial strain.

-

Impregnate sterile paper discs with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the surface of the agar plates.

-

Incubate the plates under appropriate conditions for bacterial growth.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

References

- 1. This compound | 6957-19-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,6,7-Tetramethylquinoxaline (CAS: 6957-19-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6,7-tetramethylquinoxaline, a heterocyclic organic compound. While specific research on this particular substituted quinoxaline is limited, this document consolidates available data and provides context based on the well-established chemistry and pharmacology of the quinoxaline scaffold. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Chemical and Physical Properties

This compound presents as a colorless to light yellow crystalline solid or oily substance.[1] It is soluble in common organic solvents such as alcohols, ethers, and ketones.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6957-19-3 | |

| Molecular Formula | C₁₂H₁₄N₂ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | Colorless to light yellow crystals or oily substance | [1] |

| Boiling Point | 301.7 °C at 760 mmHg | |

| Flash Point | 124.1 °C | |

| Density | 1.063 g/cm³ | [2] |

| Refractive Index | 1.595 | |

| UV max | ~294 nm | [1] |

Synthesis

The synthesis of this compound follows the general and widely established method for preparing quinoxaline derivatives: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For this specific molecule, the precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).

References

An In-depth Technical Guide to the Synthesis of 2,3,6,7-Tetramethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,6,7-tetramethylquinoxaline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and development of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The core structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The synthesis of specifically substituted quinoxalines, such as this compound, is of interest for structure-activity relationship studies and the exploration of new chemical entities. The primary and most established method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Core Synthetic Strategy

The synthesis of this compound is most effectively achieved through the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, namely biacetyl (2,3-butanedione) or its precursor. This technical guide focuses on a modern and efficient nickel-catalyzed borrowing hydrogen annulation reaction, which offers high yields and operational simplicity.

Chemical Reaction Pathway

The synthesis proceeds via the reaction of 4,5-dimethyl-1,2-phenylenediamine with butane-2,3-diol, which, under the nickel-catalyzed conditions, serves as a precursor to biacetyl. The reaction mechanism involves the in-situ formation of the diketone followed by condensation with the diamine to form the quinoxaline ring.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a nickel-catalyzed borrowing hydrogen annulation reaction.[1]

Materials and Reagents

-

4,5-Dimethyl-1,2-phenylenediamine

-

Butane-2,3-diol

-

Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

-

1,2-Bis(dicyclohexylphosphino)ethane (dcype)

-

tert-Amyl alcohol (t-AmOH), dry

-

3Å Molecular sieves, dry

-

Ethyl acetate (EA)

-

Hexanes

-

Nitrogen gas (N₂)

Synthesis Procedure

-

Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(OTf)₂ (2.9 mg, 0.008 mmol) and 1,2-bis(dicyclohexylphosphino)ethane (dcype, 4.2 mg, 0.01 mmol) to a 10 mL Schlenk tube containing dry t-AmOH (1.2 mL). Stir the mixture for 30 minutes.

-

Reaction Setup: To the catalyst mixture, add butane-2,3-diol (0.8 mmol), 4,5-dimethyl-1,2-phenylenediamine (0.4 mmol), and dry 3Å molecular sieves (100 mg).

-

Reaction Execution: Seal the Schlenk tube and stir the reaction mixture in an oil bath maintained at 120 °C for 30 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is directly subjected to silica gel column chromatography. Elute the product using a mixture of ethyl acetate and hexanes (1:5 v/v) to afford this compound as a white solid.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

Quantitative Data

This section summarizes the available quantitative data for the synthesized this compound and its key precursor.

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | C₈H₁₂N₂ | 136.19 | 127-129 | - | White to brown powder |

| This compound | 6957-19-3 | C₁₂H₁₄N₂ | 186.25 | 57-60[2] | 330-332[2] | White solid[1] |

Reaction Parameters and Yield

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nickel-Catalyzed Borrowing Hydrogen Annulation | Ni(OTf)₂ / dcype | t-AmOH | 120 | 30 | 87[1] |

Spectroscopic Data

This compound

| Data Type | Description |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.72 (s, 2H), 2.70 (s, 6H), 2.46 (s, 6H) ppm.[1] |

| ¹³C NMR | Data not available in the searched literature. |

| IR | Data not available in the searched literature. |

| MS | Data not available in the searched literature. |

Conclusion

This technical guide has outlined a detailed and efficient method for the synthesis of this compound. The presented nickel-catalyzed protocol offers a high yield and a straightforward purification procedure. The provided quantitative data, including physical properties and spectroscopic information, serves as a valuable reference for researchers in the field. The clear visualization of the reaction pathway and experimental workflow is intended to facilitate the practical implementation of this synthesis. Further research to fully characterize the compound with ¹³C NMR, IR, and mass spectrometry is encouraged to supplement the existing data. This guide provides a solid foundation for the synthesis and further investigation of this compound in various scientific and developmental contexts.

References

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Molecular Structure of 2,3,6,7-Tetramethylquinoxaline

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a foundational scaffold in numerous compounds with significant biological activities. Its derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents. The strategic placement and nature of substituents on the quinoxaline ring system are pivotal in modulating the pharmacological properties of these molecules. This guide focuses on the molecular structure of a specific derivative, this compound, providing a detailed overview of its structural characteristics, spectroscopic signature, and the experimental methodologies employed for its characterization.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The core structure consists of a planar quinoxaline ring system with methyl groups attached at the 2, 3, 6, and 7 positions. The planarity of the quinoxaline core is a common feature among its derivatives, although minor deviations can occur.

The molecular structure of this compound is depicted below.

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not available in the provided search results. | Data not available in the provided search results. |

Note: While specific, experimentally verified NMR data for this compound were not found in the searched literature, the expected ¹H NMR spectrum would show singlets for the aromatic protons and the methyl protons. The ¹³C NMR would display distinct signals for the quaternary carbons of the quinoxaline core and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch (from methyl groups) | Strong |

| 1600-1400 | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| 1380-1365 | C-H bending (methyl groups) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

| Technique | m/z | Interpretation |

| Electron Ionization (EI) | 186.12 | [M]⁺ (Molecular Ion) |

| Electrospray Ionization (ESI) | 187.12 | [M+H]⁺ (Protonated Molecule) |

Experimental Protocols

The synthesis and characterization of quinoxaline derivatives follow established organic chemistry methodologies. A generalized workflow is presented below.

Caption: Synthesis and characterization workflow for quinoxalines.

Synthesis

A common route for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound. For this compound, this would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Protocol:

-

Reaction Setup: Dissolve equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours) to allow for the completion of the condensation reaction.

-

Product Isolation: Cool the reaction mixture and isolate the crude product, which often precipitates out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

4.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

4.2.2 Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization for ESI or a direct insertion probe for EI). Acquire the mass spectrum over a relevant m/z range.

4.2.3 IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets. While a specific signaling pathway for this compound is not defined in the literature, related compounds have been shown to act as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. Their mechanism of action often involves intercalation with DNA or binding to the active sites of enzymes, thereby disrupting downstream signaling cascades. The diagram below illustrates a generalized concept of how a quinoxaline-based drug candidate might interfere with a cellular signaling pathway.

Caption: Hypothetical inhibition of a kinase by a quinoxaline derivative.

Conclusion

This compound is a derivative of the versatile quinoxaline scaffold. Its molecular structure is characterized by a planar heterocyclic core with four methyl substituents. The structural elucidation of this compound relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. While detailed crystallographic and biological pathway data for this specific molecule are limited in the public domain, the general methodologies for its synthesis and characterization are well-established. This guide provides a foundational understanding for researchers and scientists working with this and related quinoxaline compounds in the context of drug discovery and development.

Spectroscopic and Synthetic Profile of 2,3,6,7-Tetramethylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6,7-tetramethylquinoxaline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and spectroscopic characterization, presenting the data in a structured format for ease of reference and comparison.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible and efficient synthetic route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Experimental Protocol: Synthesis

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 50 mL of ethanol.

-

To this solution, add 10 mmol of 2,3-butanedione.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials.

-

For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

-

Dry the purified crystals of this compound in a vacuum oven.

-

Determine the melting point and calculate the percentage yield.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse programs are used for both acquisitions.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | s | 2H | Aromatic protons (H-5, H-8) |

| ~2.6 | s | 6H | Methyl protons (C-6, C-7) |

| ~2.5 | s | 6H | Methyl protons (C-2, C-3) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~154 | Quaternary carbons (C-2, C-3) |

| ~140 | Quaternary carbons (C-5a, C-8a) |

| ~130 | Quaternary carbons (C-6, C-7) |

| ~128 | Aromatic carbons (C-5, C-8) |

| ~20 | Methyl carbons (C-2, C-3 attached) |

| ~19 | Methyl carbons (C-6, C-7 attached) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (from methyl groups) |

| ~1600-1585 | Medium | C=N stretching of the quinoxaline ring |

| ~1500-1400 | Medium | C=C stretching within the aromatic ring |

| ~1450-1375 | Medium | C-H bending of the methyl groups |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Ionization Method: Electron Impact (EI) is a common method for this type of compound.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data

| m/z Value | Interpretation |

| 186 | Molecular ion peak [M]⁺, corresponding to C₁₂H₁₄N₂ |

| 171 | Loss of a methyl group (-CH₃) from the molecular ion |

| 156 | Loss of two methyl groups or an ethyl group |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

-

Data Acquisition: Scan the absorbance of the solution over a range of wavelengths, typically from 200 to 400 nm.

UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240-250 | High | π → π |

| ~320-330 | Moderate | n → π |

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Solubility of 2,3,6,7-Tetramethylquinoxaline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6,7-tetramethylquinoxaline in organic solvents. Given the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for understanding its solubility based on the known properties of quinoxaline derivatives. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to Quinoxaline Solubility

Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their solubility in organic solvents is a critical parameter that influences their synthesis, purification, crystallization, and formulation. The solubility of a quinoxaline derivative is governed by a combination of factors, including the nature and position of substituents on the quinoxaline ring, the crystal lattice energy of the solid, and the physicochemical properties of the solvent, such as polarity and its ability to form hydrogen bonds.

The presence of four methyl groups in this compound is expected to increase its lipophilicity compared to the parent quinoxaline structure. This generally leads to higher solubility in non-polar and weakly polar organic solvents and lower solubility in polar, protic solvents like water.

Predicted Solubility Profile

Expected Solubility:

-

Good Solubility: Aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Moderate Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran (THF)) and ketones (e.g., acetone, methyl ethyl ketone).

-

Lower Solubility: Alcohols (e.g., methanol, ethanol), particularly short-chain alcohols.

-

Very Low Solubility: Non-polar aliphatic hydrocarbons (e.g., hexane, heptane) and water.

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative perspective, the following tables summarize the available solubility data for structurally related quinoxaline derivatives. This information can serve as a useful reference for estimating the solubility of this compound.

Table 1: Solubility of 2-Phenyl-3-methyl-quinoxaline

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | ~25 |

| Dimethylformamide (DMF) | ~25 |

| Dimethyl sulfoxide (DMSO) | ~30 |

Data sourced from publicly available product information sheets.

Table 2: Mole Fraction Solubility (x) of 6-Chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures

| Temperature (K) | 2-Propanol (x) | 1-Butanol (x) | 2-Butanol (x) | Ethyl Acetate (x) |

| 278.15 | 0.00018 | 0.00021 | 0.00025 | 0.00121 |

| 283.15 | 0.00023 | 0.00027 | 0.00031 | 0.00153 |

| 288.15 | 0.00029 | 0.00034 | 0.00039 | 0.00192 |

| 293.15 | 0.00036 | 0.00043 | 0.00049 | 0.00241 |

| 298.15 | 0.00045 | 0.00054 | 0.00061 | 0.00301 |

| 303.15 | 0.00056 | 0.00067 | 0.00076 | 0.00373 |

| 308.15 | 0.00070 | 0.00084 | 0.00094 | 0.00461 |

| 313.15 | 0.00087 | 0.00104 | 0.00116 | 0.00569 |

| 318.15 | 0.00108 | 0.00129 | 0.00144 | 0.00701 |

| 323.15 | 0.00134 | 0.00159 | 0.00178 | 0.00861 |

Note: This data provides a valuable reference for predicting the solubility trends of other substituted quinoxalines.[1]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, it is essential to perform experimental measurements. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in a liquid solvent.

Protocol 1: Shake-Flask Method followed by Gravimetric Analysis

This is a widely used and reliable method for determining equilibrium solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A vacuum oven can be used for lower boiling point solvents or heat-sensitive compounds.

-

Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation:

-

Weight of solute = (Weight of dish + solute) - (Weight of empty dish)

-

Solubility (g/L) = (Weight of solute in g / Volume of supernatant in L)

-

The following diagram illustrates the workflow for this gravimetric solubility determination method.

Protocol 2: Shake-Flask Method followed by Spectroscopic Analysis

This method is suitable when the solute has a distinct chromophore, allowing for quantification using UV-Vis spectroscopy.

Materials and Equipment:

-

All materials from Protocol 1 (except evaporation dishes)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from Protocol 1.

-

Sample Withdrawal, Filtration, and Dilution: After equilibration, withdraw a known volume of the supernatant and filter it as described in Protocol 1. Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Spectroscopic Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

The following diagram illustrates the workflow for this spectroscopic solubility determination method.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent. The following diagram illustrates these relationships.

Conclusion

While direct quantitative solubility data for this compound is currently limited in publicly accessible literature, this technical guide provides a robust framework for researchers. By understanding the predicted solubility profile, referencing data from analogous compounds, and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, facilitating its effective use in research and development.

References

The Biological Activity of 2,3,6,7-Tetramethylquinoxaline: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Extensive research has demonstrated that modifications to the quinoxaline core can lead to compounds with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. This technical guide aims to provide an in-depth overview of the biological activity of a specific derivative, 2,3,6,7-Tetramethylquinoxaline. However, a comprehensive review of the available scientific literature reveals a significant lack of specific data for this particular compound.

Synthesis of Quinoxaline Derivatives

General Biological Activities of Quinoxaline Derivatives

The broader class of quinoxaline derivatives has been extensively studied and has shown promise in several therapeutic areas.

Antimicrobial Activity

Numerous quinoxaline derivatives have been reported to exhibit significant activity against a wide range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of microbial growth through various pathways.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a major area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. Specific mechanisms include the inhibition of topoisomerases, protein kinases, and interference with DNA synthesis.

Data on this compound

Despite the extensive research into the quinoxaline scaffold, a thorough search of scientific databases and literature reveals a notable absence of studies specifically investigating the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Furthermore, no detailed experimental protocols for the biological evaluation of this specific compound have been published.

Signaling Pathways and Experimental Workflows

Due to the lack of dedicated research on this compound, there are no described signaling pathways or experimental workflows associated with its biological activity. While many quinoxaline derivatives are known to modulate various cellular signaling pathways, it would be speculative to attribute any of these mechanisms to the 2,3,6,7-tetramethyl substituted analog without direct experimental evidence.

Conclusion

While the quinoxaline chemical scaffold is of significant interest to the scientific and drug development communities, there is a clear and demonstrable gap in the literature regarding the biological activity of this compound. No peer-reviewed studies detailing its synthesis, antimicrobial, anticancer, or other biological activities could be identified. As a result, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and visualizations for this specific compound. Further research is required to elucidate the potential biological activities and therapeutic applications of this compound. Researchers are encouraged to consider this knowledge gap as an opportunity for novel investigations into the structure-activity relationships of substituted quinoxalines.

An In-depth Technical Guide to 2,3,6,7-Tetramethylquinoxaline Derivatives and Analogs for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a versatile template for the design of novel therapeutic agents.[2] Modifications to this core structure have led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This technical guide focuses on 2,3,6,7-tetramethylquinoxaline and its derivatives and analogs, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. While specific data on the 2,3,6,7-tetramethylated core is limited in publicly available research, this guide draws upon data from structurally similar analogs to provide a thorough understanding of this compound class.

Synthesis of Quinoxaline Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This versatile reaction allows for the introduction of a wide variety of substituents onto the quinoxaline scaffold.

General Experimental Protocol for Quinoxaline Synthesis

Materials:

-

Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1.0 mmol)

-

1,2-dicarbonyl compound (e.g., 2,3-butanedione) (1.0 mmol)

-

Ethanol (5-10 mL) or Toluene (8 mL)

-

Catalyst (optional, e.g., iodine (10 mol%), alumina-supported heteropolyoxometalates)

-

Microwave reactor vials (for microwave-assisted synthesis) or round-bottom flask

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Reactant Mixture: In a suitable reaction vessel (microwave vial or round-bottom flask), combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the chosen solvent (e.g., ethanol or toluene). If a catalyst is used, it is added at this stage.

-

Reaction Conditions:

-

Conventional Heating: The mixture is stirred at room temperature or heated under reflux for a specified time (e.g., 2 hours), with the reaction progress monitored by TLC.

-

Microwave Irradiation: The sealed vial is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 80°C) for a shorter duration (e.g., 5-10 minutes). Reaction progress is monitored by TLC.

-

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid catalyst is used, it is removed by filtration.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

If an aqueous work-up is necessary, the residue can be dissolved in an organic solvent and washed with water and brine, then dried over anhydrous Na₂SO₄.

-

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure quinoxaline derivative.[5]

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]

Synthesis Workflow:

Pharmacological Activities and Quantitative Data

Quinoxaline derivatives have demonstrated a remarkable range of biological activities. The following sections and tables summarize the key findings for analogs structurally related to this compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of quinoxaline derivatives, with many compounds exhibiting cytotoxicity against various cancer cell lines.[2][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,3-Dimethylquinoxalin-6-amine | - | - | [8] |

| Quinoxaline-arylfuran derivative (QW12) | HeLa | 10.58 | [1] |

| 2-phenylquinoxaline analogues | - | - | [8] |

| 6-Aminoquinoxaline derivatives | - | - | [8] |

| Tetrazolo[1,5-a]quinoxaline derivatives | Various | > Doxorubicin | [1] |

| 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride (2b) | - | - | [9] |

Note: Specific IC₅₀ values for 2,3-dimethylquinoxalin-6-amine were not provided in the abstract, but the study indicated potent activity.

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[6]

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2,3-bis(phenylamino) quinoxaline (Cmpd 25) | S. aureus, E. faecium, E. faecalis | 0.25 - 1 | |

| 2,3-bis(phenylamino) quinoxaline (Cmpd 31) | S. aureus, E. faecium, E. faecalis | 0.25 - 1 | |

| C-2 amine-substituted quinoxalines (5m-5p) | S. aureus | 4 - 16 | [6] |

| C-2 amine-substituted quinoxalines (5m-5p) | B. subtilis | 8 - 32 | [6] |

| C-2 amine-substituted quinoxalines (5m-5p) | MRSA | 8 - 32 | [6] |

| C-2 amine-substituted quinoxalines (5m-5p) | E. coli | 4 - 32 | [6] |

Signaling Pathways

A key aspect of the therapeutic potential of quinoxaline derivatives lies in their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation.

Certain 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, representing a promising strategy for cancer therapy.[1] These compounds can interfere with the pathway at various levels, preventing the transcription of oncogenes.

Key Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and screen for the cytotoxic potential of chemical compounds.[8]

Materials:

-

Synthesized quinoxaline compounds

-

Cancer cell line (e.g., HCT116, HeLa)

-

Normal cell line (for selectivity assessment, e.g., WI-38)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, replace the old medium with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Workflow for Biological Screening:

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Synthesized quinoxaline compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

-

Positive control antibiotic

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline derivatives in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with microorganism and a known effective antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives and analogs of this compound represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the wide array of biological activities, including potent anticancer and antimicrobial effects, make them attractive scaffolds for further investigation. The ability of certain quinoxaline derivatives to modulate key signaling pathways, such as the Wnt/β-catenin pathway, provides a strong rationale for their development as targeted therapies. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,6,7-Tetramethyl-quinoxaline | C12H16N2 | CID 129789156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, and evaluation of a novel bifunctional chelating agent for the lead isotopes 203Pb and 212Pb - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 2,3,6,7-Tetramethylquinoxaline

For researchers, scientists, and professionals in drug development, the procurement of specific chemical compounds is a critical first step in the experimental workflow. This guide provides an in-depth overview of commercial suppliers for 2,3,6,7-Tetramethylquinoxaline (CAS No. 6957-19-3), a heterocyclic compound of interest in various research applications. Additionally, this document outlines a representative synthetic protocol for quinoxaline derivatives and illustrates a relevant signaling pathway where such compounds may exhibit activity.

Commercial Availability of this compound

The following table summarizes the commercial availability of this compound from various suppliers. Information regarding purity, available quantities, and catalog numbers has been compiled to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | S355917 | Not specified | 250 mg[1] |

| BLD Pharm | 6957-19-3 | >97% (Typical) | Inquire |

| Novachemistry | NVC152191 | >97% | Inquire[2] |

| ChemicalBook | CB5213215 | Varies by supplier | Varies by supplier[3] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not specified | Varies | Inquire[3] |

| Shandong Libixi Biopharmaceutical Technology Co., Ltd. | Not specified | Varies | Inquire[3] |

| LookChem | 6957-19-3 | Varies by supplier | Varies by supplier |

| Hangzhou Sartort Biopharma Co., Ltd | Not specified | 99% | 25kg/Barrel[4] |

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

The following is a representative experimental protocol for the synthesis of quinoxaline derivatives, based on the common method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound. This method can be adapted for the synthesis of this compound by using 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione as starting materials.

Materials:

-

Aromatic o-diamine (e.g., o-phenylenediamine) (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Ethanol:Water (7:3, 10 mL)

-

Phenol (20 mol%) (catalyst)

Procedure:

-

In a round-bottom flask, prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).

-

Add a catalytic amount of phenol (20 mol%) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 20:1).

-

Upon completion of the reaction, add water (20 mL) to the mixture.

-

Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.

-

Collect the pure product crystals by filtration.

-

Wash the crystals with cold ethanol and dry them under vacuum.

-

If further purification is required, the product can be recrystallized from hot ethanol.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of research workflows and biological mechanisms, the following diagrams have been generated using the DOT language.

Caption: Workflow for sourcing a chemical compound for research.

Quinoxaline derivatives have been identified as potential inhibitors of various signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation and differentiation.[5]

Caption: Inhibition of the Wnt/β-catenin pathway by a quinoxaline derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 6957-19-3|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, CasNo.6957-19-3 Hangzhou Sartort Biopharma Co., Ltd China (Mainland) [sartort.lookchem.com]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

Purity Analysis of 2,3,6,7-Tetramethylquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3,6,7-tetramethylquinoxaline. This document outlines detailed experimental protocols for various analytical techniques, discusses potential impurities, and presents a systematic approach to purity assessment, crucial for research, development, and quality control in the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Ensuring the purity of such compounds is paramount for accurate biological evaluation, reproducible research, and the safety and efficacy of potential pharmaceutical products. This guide details a multi-faceted approach to purity analysis, incorporating chromatographic, spectroscopic, and elemental analysis techniques.

Synthesis and Potential Impurities

The most common and straightforward synthesis of this compound involves the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).

Methodological & Application

Limited Documentation on Synthetic Applications of 2,3,6,7-Tetramethylquinoxaline Beyond Its Own Synthesis

While the synthesis of 2,3,6,7-tetramethylquinoxaline is a straightforward and well-established process in organic chemistry, a comprehensive review of scientific literature reveals a notable scarcity of its specific applications as a versatile tool in broader organic synthesis. The primary focus of existing research lies in the preparation of the quinoxaline scaffold itself, with limited detailed protocols or quantitative data on its use as a ligand, catalyst, or key intermediate in other transformations.

The standard and most efficient method for synthesizing this compound involves the acid-catalyzed condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione. This reaction is a specific example of the general and robust synthesis of quinoxaline derivatives from ortho-phenylenediamines and 1,2-dicarbonyl compounds.

Synthesis of this compound: An Overview

The synthesis proceeds via the formation of a diimine intermediate, which subsequently undergoes cyclization and dehydration to afford the stable, aromatic quinoxaline ring system.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

The following is a generalized protocol for the synthesis of quinoxaline derivatives, which can be adapted for the specific synthesis of this compound.

Materials:

-

Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine)

-

1,2-dicarbonyl compound (e.g., 2,3-butanedione)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (e.g., a few drops of a strong acid if not using acetic acid as the solvent)

Procedure:

-

Dissolve the o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.

-

If necessary, add a catalytic amount of acid.

-

Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product crystallizes out of the solution, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Synthesis:

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| o-phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 92 | [1] |

Note: This table provides an example of a typical yield for a similar quinoxaline synthesis, as specific yield data for this compound was not available in the searched literature.

Potential but Undocumented Applications in Organic Synthesis

While specific documented uses are sparse, the structure of this compound suggests several potential applications in organic synthesis:

-

As a Ligand in Catalysis: The two nitrogen atoms in the pyrazine ring can act as a bidentate ligand for transition metals. The four methyl groups would enhance the electron-donating ability of the ligand, which could be beneficial in various catalytic reactions, such as cross-coupling reactions. However, no studies were found that specifically utilize this compound as a ligand.

-

In Materials Science: Quinoxaline derivatives are known for their use in the development of organic light-emitting diodes (OLEDs), dyes, and organic semiconductors. The tetramethyl substitution could be explored for its effect on the photophysical and electronic properties of such materials.

-

As a Building Block: It could potentially serve as a starting material for the synthesis of more complex heterocyclic systems, although no such reaction pathways have been detailed in the available literature.

References

Application Notes and Protocols for 2,3,6,7-Tetramethylquinoxaline in Materials Science

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,6,7-tetramethylquinoxaline in materials science. The information is intended to guide researchers in the synthesis and application of this versatile heterocyclic compound. Due to the limited specific literature on this compound, some protocols and data are presented as representative examples based on the known chemistry of similar quinoxaline derivatives.

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione (diacetyl). This reaction is a classic method for forming the quinoxaline ring system.[1][2]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol (reagent grade)

-

Glacial acetic acid (catalyst)

-

Sodium sulfate (anhydrous)

-

Activated carbon

-

Hexane

-

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of ethanol.

-

Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid to the solution.

-

Slowly add 10 mmol of 2,3-butanedione to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent to obtain the crude product.

-

For purification, recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Characterization:

-

The purified product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

-

DOT Script for Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Physicochemical and Photophysical Properties

This compound possesses a rigid, planar aromatic structure, which imparts it with interesting photophysical properties. The methyl groups can enhance solubility in organic solvents and influence the electronic properties of the quinoxaline core.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂ | |

| Molecular Weight | 186.25 g/mol | |

| Melting Point | 57-60 °C | [3] |

| Boiling Point | 330-332 °C | [3] |

| UV Absorption (λmax) | ~294 nm | [3] |

| Emission Wavelength | Expected in the blue region | |

| Quantum Yield | Data not available | |

| HOMO/LUMO Energy Levels | Data not available |

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are known to be good electron-transporting and hole-blocking materials, making them suitable for use in OLEDs.[4] this compound could potentially serve as a host material for phosphorescent emitters or as an electron-transporting layer.

Application Note: this compound as a Host Material in a Phosphorescent OLED (PhOLED)

Due to its expected wide bandgap and potentially high triplet energy, this compound could be a suitable host for a green or red phosphorescent dopant.

Experimental Protocol: Fabrication of a Multilayer PhOLED

-

Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode

-

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrate

-

Hole-Transporting Layer (HTL): e.g., TAPC (40 nm)

-

Emissive Layer (EML): this compound doped with a phosphorescent emitter (e.g., Ir(ppy)₃) (20 nm)

-

Hole-Blocking Layer (HBL): e.g., TPBi (10 nm)

-

Electron-Transporting Layer (ETL): e.g., Alq₃ (30 nm)

-

Electron-Injection Layer (EIL): e.g., LiF (1 nm)

-

Cathode: Aluminum (Al) (100 nm)

-

-

Procedure:

-

Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.

-

Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

-

The EML is deposited by co-evaporation of the host (this compound) and the dopant (e.g., Ir(ppy)₃) from separate sources. The doping concentration is controlled by the relative deposition rates.

-

Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

-

DOT Script for OLED Fabrication Workflow

Caption: Workflow for the fabrication of a multilayer OLED device.

Application as a Ligand in Coordination Polymers

The two nitrogen atoms in the quinoxaline ring can act as a bidentate ligand to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The properties of these materials, such as their structure, porosity, and catalytic activity, can be tuned by the choice of the metal and the organic ligand.

Application Note: Synthesis of a 1D Coordination Polymer with this compound

This compound can be used to synthesize coordination polymers with various transition metals. Here, a representative protocol using copper(II) acetate is provided.

Experimental Protocol: Synthesis of a Cu(II)-Quinoxaline Coordination Polymer

-

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

In a small vial, dissolve 1 mmol of this compound in 10 mL of hot methanol.

-

In a separate vial, dissolve 1 mmol of Cu(OAc)₂·H₂O in 10 mL of hot methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Allow the mixture to stand at room temperature. Slow evaporation of the solvent over several days may yield single crystals suitable for X-ray diffraction.

-

Alternatively, the resulting precipitate can be collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

-

DOT Script for Coordination Polymer Formation

Caption: Schematic of coordination polymer formation.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of 2,3,6,7-Tetramethylquinoxaline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of 2,3,6,7-tetramethylquinoxaline. While this specific compound is not widely cited as a direct precursor in the synthesis of currently marketed blockbuster drugs, its structural motif is a key component in a vast array of biologically active quinoxaline derivatives. This document outlines the general synthesis, highlights the diverse pharmacological activities of related compounds, and provides detailed protocols relevant to the synthesis and evaluation of novel quinoxaline-based therapeutic agents.

Introduction to Quinoxalines in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a versatile structural backbone found in numerous synthetic molecules with a wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5] The therapeutic potential of quinoxalines is underscored by the market presence of drugs such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This robust reaction allows for extensive functionalization of the quinoxaline nucleus, enabling the fine-tuning of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound serves as a representative example of the general synthetic strategy for quinoxaline derivatives. It is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of quinoxaline derivatives.

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of this compound

This protocol details a standard method for the synthesis of this compound.

Materials:

-

4,5-dimethyl-1,2-phenylenediamine

-

2,3-butanedione (diacetyl)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol.

-

To this solution, add 2,3-butanedione (11 mmol, 1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-